2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (also known as 4-hydroxy-2-pyrrolidone-1,3-dione, 4-HPD, 4-hydroxy-2-pyrrolidone, 4-HPD-dione, or 4-hydroxy-2-pyrrolidinone-1,3-dione) is an organic compound used as a building block in the synthesis of a variety of compounds with pharmaceutical and industrial applications. It is a versatile synthon due to its ability to undergo a variety of reactions and its ability to form stable complexes with other molecules.
Scientific Research Applications
3. Fluorescence Properties
- Summary of Application: Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
- Methods of Application: The fluorescence properties were investigated after the synthesis of the compounds .
- Results or Outcomes: The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was found to be the most potent pH indicator .
4. Antitumor Activity
- Summary of Application: The synthetic compound 23 as HSP70 inhibitor has a good antitumor activity, especially in lapatinib-resistant cancer cells .
- Methods of Application: The compound was synthesized and then tested for its antitumor activity .
- Results or Outcomes: The compound showed good antitumor activity, especially in lapatinib-resistant cancer cells .
5. Synthesis of Dihydropyrano[2,3-c]pyrazoles
- Summary of Application: Dihydropyrano[2,3-c]pyrazoles are synthesized using a four-component reaction .
- Methods of Application: The synthesis involves a four-component reaction .
- Results or Outcomes: The synthesis results in the formation of dihydropyrano[2,3-c]pyrazoles .
6. HSP70 Inhibitor
- Summary of Application: The synthetic compound 23 has been identified as an HSP70 inhibitor and has shown good antitumor activity, especially in lapatinib-resistant cancer cells .
- Methods of Application: The compound was synthesized and then tested for its antitumor activity .
- Results or Outcomes: The compound showed good antitumor activity, especially in lapatinib-resistant cancer cells .
properties
IUPAC Name |
2-(4-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-9-3-1-8(2-4-9)15-12(17)10-5-6-14-7-11(10)13(15)18/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFUVJSPJIKCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.